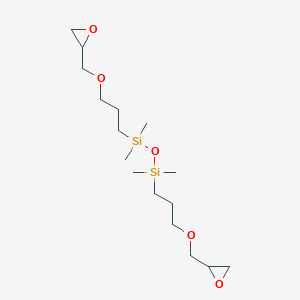

Bis(3-glycidoxypropyl)tetramethyldisiloxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93976. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O5Si2/c1-22(2,9-5-7-17-11-15-13-19-15)21-23(3,4)10-6-8-18-12-16-14-20-16/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIBZDZRPYQXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCOCC1CO1)O[Si](C)(C)CCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31305-85-8 | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31305-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80883318 | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-80-7 | |

| Record name | 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC93976 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 126-80-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(3-(2,3-epoxypropoxy)propyl)-1,1,3,3-tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Bis(3-glycidoxypropyl)tetramethyldisiloxane" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-glycidoxypropyl)tetramethyldisiloxane, identified by its CAS number 126-80-7, is a versatile organosilicon compound that serves as a crucial intermediate in the synthesis and modification of specialty siloxanes and polymers.[1] Its unique molecular structure, featuring a flexible siloxane backbone and two reactive epoxy functional groups, imparts a desirable combination of properties, making it a valuable component in the development of high-performance materials.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on the technical details relevant to research and development professionals.

Chemical Structure and Identification

This compound is characterized by a central tetramethyldisiloxane unit to which two glycidoxypropyl groups are attached via silicon-carbon bonds.[1][4] This structure provides a unique blend of inorganic and organic characteristics. The siloxane backbone contributes to properties such as thermal stability, flexibility, and low surface energy, while the terminal epoxy groups offer reactive sites for a variety of chemical modifications.[3][4]

Molecular Structure:

Identifiers:

-

IUPAC Name: [dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane[5]

-

CAS Number: 126-80-7[6]

-

Molecular Formula: C16H34O5Si2[6]

-

Synonyms: 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane, BTD, Glycidoxy Dual-end Siloxane[6][7]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties make it suitable for a range of applications, particularly in polymer and materials science.

| Property | Value | Reference(s) |

| Appearance | Light yellow, clear liquid | [6] |

| Boiling Point | 184 °C at 3 hPa (lit.) | [6][8] |

| Melting Point | <0 °C | [6] |

| Density | 0.996 g/mL at 20 °C (lit.) | [6][8] |

| Flash Point | 150 °C (closed cup) | [6] |

| Refractive Index | 1.446 at 25 °C | [9][10] |

| Viscosity | Low viscosity | [3] |

| Solubility | Insoluble in water | [6] |

Synthesis and Experimental Protocol

The most common method for synthesizing this compound is through the hydrosilylation of 1,1,3,3-tetramethyldisiloxane with allyl glycidyl ether.[4][8] This reaction involves the addition of the Si-H bonds across the carbon-carbon double bonds of the allyl groups, typically catalyzed by a platinum complex.[11][12]

Synthesis Workflow

Caption: Synthesis of this compound via hydrosilylation.

Detailed Experimental Protocol: Hydrosilylation

This protocol is a generalized procedure based on commonly cited laboratory methods.[4][8]

Materials:

-

1,1,3,3-Tetramethyldisiloxane

-

Allyl glycidyl ether (1.1 equivalents per Si-H group)

-

Hydrosilylation catalyst (e.g., Karstedt's catalyst, [{Rh(OSiMe3)cod}2] in a ratio of 10^-5 mol per mol of Si-H)

-

Anhydrous toluene (optional, as a solvent)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1,1,3,3-tetramethyldisiloxane and allyl glycidyl ether. If using a solvent, add anhydrous toluene.

-

Begin stirring the mixture and heat the reaction vessel to approximately 90 °C.[4][8]

-

Once the temperature has stabilized, add the hydrosilylation catalyst to the reaction mixture. An exothermic reaction may be observed.

-

Maintain the reaction at 90 °C for approximately 2 hours, monitoring the progress by techniques such as FT-IR spectroscopy (disappearance of the Si-H stretching band around 2150 cm⁻¹).[4]

-

After the reaction is complete, the crude product can be purified. This is typically achieved by removing any solvent under reduced pressure, followed by vacuum distillation to obtain the pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its epoxy groups, which can undergo ring-opening reactions with a variety of nucleophiles.[4] This reactivity is the basis for its wide range of applications in material science.

Key Reactions

-

Epoxy Ring-Opening with Amines: The epoxy rings readily react with primary and secondary amines to form β-hydroxy amine linkages. This reaction is fundamental to the curing of epoxy resins and the formation of poly(siloxane amine) networks.[4][13]

-

Cross-linking: It can be cross-linked with various agents, such as polyamines, anhydrides, and polyols, to form durable polymer networks.[4] This is crucial for its use in coatings, adhesives, and sealants.[2][4]

-

Hydrosilylation: While it is synthesized via hydrosilylation, the molecule itself does not contain Si-H bonds for further hydrosilylation reactions unless specifically modified.[4]

Reaction Workflow: Epoxy-Amine Curing

Caption: Curing process of this compound with a diamine.

Applications

-

Polymer Chemistry: It serves as a precursor for synthesizing functional polysiloxanes used in coatings, adhesives, and sealants.[4] The incorporation of the siloxane backbone improves flexibility, thermal stability, and hydrophobicity.[3]

-

Hybrid Materials: It is a key component in the development of epoxy-siloxane hybrid materials, which combine the adhesive strength of epoxy resins with the thermal and ultraviolet stability of silicones.[4] These materials are used in demanding applications such as electronic packaging and aerospace components.[2][4]

-

Fuel Cells: The compound is utilized in preparing polymer electrolyte membranes for fuel cell applications due to its excellent ionic conductivity properties.[4][8]

-

Reprocessable Elastomers: The epoxy groups facilitate crosslinking with dynamic covalent chemistries, enabling the development of reprocessable elastomers.[4]

-

Surface Modification: It can be used to modify the surface properties of various materials, imparting hydrophobicity and improving compatibility between different phases.[2]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting.

-

Hazards: It is a mild skin and eye irritant.[3][6] Inhalation of vapors may cause respiratory irritation.[6]

-

Precautions: Avoid contact with skin and eyes.[6] Use in a well-ventilated area and avoid inhaling vapor or mist.[6][14] Wear appropriate personal protective equipment, including gloves and safety glasses.[14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6] It is moisture-sensitive and should be stored under an inert gas.[6]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[6]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]

-

If inhaled: Move the person into fresh air.[6]

-

If swallowed: Rinse mouth with water.[6] In all cases of exposure, it is advisable to consult a physician.[6]

-

Conclusion

This compound is a highly functional and versatile chemical intermediate with significant utility in materials science. Its unique combination of a flexible, stable siloxane core and reactive epoxy termini allows for the creation of a wide array of advanced materials with tailored properties. For researchers and scientists, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation polymers, coatings, and functional materials.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 126-80-7: 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetrameth… [cymitquimica.com]

- 4. Buy this compound | 126-80-7 [smolecule.com]

- 5. 1,3-Bis(3-(2,3-epoxypropoxy)propyl)-1,1,3,3-tetramethyldisiloxane | C16H34O5Si2 | CID 61068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-bis(3-glycidoxypropyl)tetramethyldisiloxane - Safety Data Sheet [chemicalbook.com]

- 7. 1,1,3,3-Tetramethyl-1,3-Bis[3-(Oxiranylmethoxy)Propyl] -Disiloxane | Silfluo [silfluosilicone.com]

- 8. 1,3-bis(3-glycidoxypropyl)tetramethyldisiloxane | 126-80-7 [chemicalbook.com]

- 9. amchro.com [amchro.com]

- 10. unitedchem.com [unitedchem.com]

- 11. Functionalized polysilalkylene siloxanes (polycarbosiloxanes) by hydrosilylation—Catalysis and synthesis [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

An In-depth Technical Guide to the Synthesis and Purification of Bis(3-glycidoxypropyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bis(3-glycidoxypropyl)tetramethyldisiloxane, a versatile organosilicon compound with significant applications in materials science and polymer chemistry. This document details the underlying chemical principles, experimental protocols, and purification methodologies, supported by quantitative data and characterization analysis.

Introduction

This compound, with the CAS number 126-80-7, is a disiloxane bearing two reactive glycidyl ether functional groups.[1][2][3][4] This unique structure, combining a flexible siloxane backbone with the reactivity of epoxy rings, makes it a valuable precursor and crosslinking agent in the synthesis of various polymers, including epoxy-terminated polysiloxanes, polyesters, and polyurethanes.[5] Its applications span from textile additives and casting resin diluents to the preparation of advanced materials for electronics and fuel cells.[5]

Molecular Structure:

This guide will focus on the most prevalent and efficient method for its synthesis: the platinum-catalyzed hydrosilylation of 1,1,3,3-tetramethyldisiloxane with allyl glycidyl ether.

Synthesis via Hydrosilylation

The primary industrial and laboratory-scale synthesis of this compound is achieved through the hydrosilylation of 1,1,3,3-tetramethyldisiloxane with allyl glycidyl ether. This reaction involves the addition of the Si-H bonds of the disiloxane across the carbon-carbon double bond of the allyl glycidyl ether.

Reaction Scheme

The overall reaction is as follows:

Caption: Workflow for the synthesis of this compound.

Purification Methods

The crude product from the synthesis typically contains unreacted starting materials, catalyst residues, and potentially some side products. Purification is essential to achieve the desired product quality.

Catalyst Removal

Homogeneous platinum catalysts can be challenging to remove completely and may cause coloration of the final product. [6]One common laboratory method involves treatment with activated carbon.

Protocol for Catalyst Removal:

-

Dilute the crude reaction mixture with a suitable solvent like dichloromethane.

-

Add activated carbon (charcoal) to the solution and stir for several hours.

-

Filter the mixture through a pad of celite to remove the activated carbon and adsorbed catalyst residues.

Vacuum Distillation

The primary method for purifying this compound is vacuum distillation. This technique is necessary due to the compound's high boiling point at atmospheric pressure, which could lead to thermal decomposition.

Physical Properties for Distillation:

| Property | Value |

| Boiling Point | 184-187 °C at 2 mmHg [4][7] |

| Density | ~0.996 g/mL at 20 °C [4][7] |

Experimental Protocol for Vacuum Distillation:

-

Transfer the crude, catalyst-free product to a round-bottom flask suitable for distillation. Do not fill the flask more than two-thirds full.

-

Add boiling chips or a magnetic stir bar for smooth boiling.

-

Assemble a short-path vacuum distillation apparatus. Ensure all joints are well-sealed with vacuum grease.

-

Connect the apparatus to a vacuum pump with a cold trap.

-

Gradually reduce the pressure to the desired level (e.g., 2 mmHg).

-

Once the vacuum is stable, begin heating the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point (184-187 °C at 2 mmHg). Discard any initial lower-boiling fractions.

-

After collecting the main fraction, stop the heating and allow the apparatus to cool completely before slowly reintroducing air.

Purification Workflow:

Caption: General workflow for the purification of the target compound.

Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography (GC)

Gas chromatography is a standard method to assess the purity of the final product. Commercial grades of this compound typically exhibit a purity of ≥95.0% as determined by GC. [1][3][4][8][9]

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR is a powerful tool for monitoring the synthesis reaction and confirming the structure of the final product.

Expected FT-IR Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~2943, ~2840 | C-H stretching vibrations of alkyl groups [10] |

| ~1260 | Si-CH₃ bending |

| ~1090 | Si-O-Si stretching |

| ~903, ~816 | Epoxide ring vibrations [10] |

| Disappearance of ~2120 | Si-H stretching (from starting material) |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the detailed molecular structure of the product.

Expected ¹H NMR Chemical Shifts (δ, ppm):

| Chemical Shift (ppm) | Assignment |

| ~0.1 | Si-CH₃ |

| ~0.5 | Si-CH₂ - |

| ~1.6 | -CH₂-CH₂ -CH₂- |

| ~2.6, ~2.8 | Epoxide CH₂ |

| ~3.1 | Epoxide CH |

| ~3.4, ~3.7 | -O-CH₂ - (propyl chain) and -O-CH₂ - (glycidyl group) |

Expected ¹³C NMR Chemical Shifts (δ, ppm):

| Chemical Shift (ppm) | Assignment |

| ~-0.5 | Si-C H₃ |

| ~13.0 | Si-C H₂- |

| ~23.0 | -CH₂-C H₂-CH₂- |

| ~44.0 | Epoxide C H₂ |

| ~51.0 | Epoxide C H |

| ~71.0, ~74.0 | -O-C H₂- (propyl chain and glycidyl group) |

Safety Considerations

-

This compound: May cause skin, eye, and respiratory irritation. [6]* 1,1,3,3-Tetramethyldisiloxane: Flammable liquid and vapor.

-

Allyl glycidyl ether: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.

-

Karstedt's Catalyst: Flammable liquid. May be fatal if swallowed and enters airways. Causes skin and eye irritation. May cause respiratory irritation. Suspected of causing cancer. [1] All handling of these chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound via platinum-catalyzed hydrosilylation is a robust and efficient method. Careful control of reaction conditions and a meticulous purification process, primarily involving vacuum distillation, are crucial for obtaining a high-purity product. The analytical techniques outlined in this guide provide the necessary tools for reaction monitoring and final product characterization, ensuring its suitability for various advanced applications in research and industry.

References

- 1. Karstedt's catalyst - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane = 95.0 GC 126-80-7 [sigmaaldrich.com]

- 4. 1,3-双(3-缩水甘油醚氧基丙基)四甲基二硅氧烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]

- 5. 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Cas 126-80-7 | Co-formula [cfmats.com]

- 6. qualitas1998.net [qualitas1998.net]

- 7. 1,3-BIS(3-GLYCIDOXYPROPYL)TETRAMETHYLDISILOXANE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. scientificlabs.com [scientificlabs.com]

- 10. researchgate.net [researchgate.net]

Bis(3-glycidoxypropyl)tetramethyldisiloxane: A Technical Guide to its Polymerization Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3-glycidoxypropyl)tetramethyldisiloxane is a versatile diepoxide monomer that finds extensive application in the formulation of advanced polymer networks. Its unique structure, combining a flexible siloxane backbone with reactive glycidyl ether functional groups, allows for a variety of polymerization pathways, leading to materials with tailored properties such as enhanced thermal stability and flexibility. This technical guide provides an in-depth exploration of the primary mechanisms governing the polymerization of this compound, including cationic ring-opening polymerization, anionic ring-opening polymerization, and thiol-epoxy click chemistry. Detailed mechanistic pathways, experimental considerations, and available quantitative data are presented to serve as a comprehensive resource for researchers in polymer chemistry and material science.

Introduction

This compound is a valuable building block in polymer synthesis, prized for its ability to form crosslinked networks with a unique combination of properties. The flexible tetramethyldisiloxane core imparts a low glass transition temperature and high thermal stability to the resulting polymers, while the two terminal epoxy groups provide reactive sites for a range of polymerization reactions. This guide delves into the fundamental mechanisms of these polymerizations, offering a detailed understanding for the rational design of novel materials.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization of epoxides is a chain-growth process initiated by electrophilic species, such as protons or Lewis acids. In the case of this compound, this mechanism leads to the formation of a polyether network.

Mechanism of Action

The cationic polymerization of this compound proceeds through three key steps: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by a strong acid, which can be generated from a photoinitiator upon UV irradiation or introduced directly as a catalyst. The acidic proton protonates the oxygen atom of the epoxy ring, activating it for nucleophilic attack.

-

Propagation: A neutral monomer molecule acts as a nucleophile, attacking the activated (protonated) epoxy ring of another monomer or the growing polymer chain. This ring-opening step regenerates the active cationic species at the chain end, allowing for the sequential addition of more monomer units.

-

Termination: Termination can occur through various pathways, including reaction with nucleophilic impurities (e.g., water), chain transfer to monomer, or combination with a counter-ion.

Initiating Systems

A variety of initiators can be employed for the cationic polymerization of this compound:

-

Photoinitiators: Diaryliodonium and triarylsulfonium salts are commonly used. Upon exposure to UV radiation, these compounds undergo photolysis to generate a strong Brønsted acid, which initiates the polymerization.

-

Lewis Acids: Compounds such as boron trifluoride (BF₃) and its etherate complexes can directly initiate the polymerization by coordinating with the epoxy oxygen.

-

Brønsted Acids: Strong protic acids like triflic acid (CF₃SO₃H) can also serve as effective initiators.

Quantitative Data

Quantitative kinetic data for the polymerization of this compound is not extensively reported in the literature. However, a study on a similar photopolymerization system provides some insight.

| Parameter | Value | Conditions |

| Maximum Polymerization Rate | 0.0026 mol/L·sec | Photopolymerization with a sulfonium salt photoinitiator |

| Monomer Conversion | 23% | After 25 minutes of reaction |

Table 1: Representative kinetic data for the photocationic polymerization of an epoxy system containing this compound.

Experimental Protocol (Representative)

The following is a general procedure for the photocationic polymerization of this compound:

-

Preparation of the Formulation: Dissolve a suitable photoinitiator (e.g., a diaryliodonium salt, 1-3 mol%) in this compound monomer with gentle heating and stirring until a homogeneous solution is obtained.

-

Casting: Pour the liquid resin into a mold of the desired shape.

-

UV Curing: Expose the resin to a UV light source (e.g., a medium-pressure mercury lamp) for a specified duration. The curing time will depend on the lamp intensity, photoinitiator concentration, and sample thickness.

-

Post-Curing: For complete conversion, a post-curing step at an elevated temperature (e.g., 100-150 °C) may be required.

Mechanistic Diagram

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of this compound is initiated by nucleophiles and is a common method for the synthesis of polysiloxane-based polyethers.

Mechanism of Action

The anionic polymerization proceeds via a nucleophilic attack on the carbon atom of the epoxy ring.

-

Initiation: A strong nucleophile, typically an alkoxide or hydroxide ion, attacks one of the carbon atoms of the epoxy ring, leading to ring opening and the formation of a new alkoxide species.

-

Propagation: The newly formed alkoxide at the chain end acts as a nucleophile, attacking an epoxy group of another monomer molecule. This process repeats, leading to the growth of the polymer chain.

-

Termination: In the absence of impurities, anionic polymerization can be a "living" process, meaning that the chains will continue to grow as long as monomer is available. Termination can be achieved by intentionally adding a terminating agent, such as a proton source (e.g., water or alcohol).

Initiating Systems

Common initiators for the anionic polymerization of epoxides include:

-

Alkali Metal Alkoxides: Sodium or potassium methoxide, ethoxide, or tert-butoxide are effective initiators.

-

Alkali Metal Hydroxides: Potassium hydroxide (KOH) and sodium hydroxide (NaOH) can also be used.

-

Organometallic Reagents: While less common for this specific monomer, reagents like butyl lithium can initiate the polymerization.

Quantitative Data

Detailed kinetic data for the anionic polymerization of this compound is scarce in publicly available literature. The reaction rate is generally dependent on the initiator concentration, temperature, and solvent polarity.

Experimental Protocol (Representative)

A general procedure for the anionic polymerization is as follows:

-

Monomer and Solvent Preparation: The monomer and solvent (e.g., THF or dioxane) must be rigorously dried and purified to remove any protic impurities that could terminate the polymerization.

-

Initiation: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The initiator (e.g., a solution of potassium tert-butoxide in THF) is added to the stirred solution of the monomer at a controlled temperature.

-

Polymerization: The reaction mixture is stirred at the desired temperature for a time sufficient to achieve the desired molecular weight.

-

Termination: The polymerization is terminated by the addition of a protic agent, such as methanol or acidic water.

-

Purification: The polymer is typically isolated by precipitation in a non-solvent (e.g., methanol or water) and dried under vacuum.

Mechanistic Diagram

Thiol-Epoxy "Click" Polymerization

The reaction between a thiol and an epoxy group, often referred to as thiol-epoxy "click" chemistry, is a highly efficient and versatile method for forming crosslinked networks from this compound. This reaction proceeds via a base-catalyzed mechanism.

Mechanism of Action

-

Initiation: A base (e.g., a tertiary amine or a hydroxide) deprotonates a thiol (R-SH) to generate a highly nucleophilic thiolate anion (R-S⁻).

-

Propagation: The thiolate anion attacks one of the carbon atoms of the epoxy ring, leading to ring-opening and the formation of a secondary alkoxide. This alkoxide then abstracts a proton from another thiol molecule, regenerating the thiolate anion and propagating the chain.

Catalysts

Commonly used catalysts for the thiol-epoxy reaction include:

-

Tertiary Amines: Such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine.

-

Inorganic Bases: Lithium hydroxide (LiOH) has been shown to be an effective catalyst.

-

Quaternary Ammonium Salts: Tetrabutylammonium fluoride (TBAF) can also catalyze the reaction.

Quantitative Data

The thiol-epoxy reaction with this compound has been studied, and some quantitative data on the conversion of the epoxy groups is available.

| Catalyst (5 mol%) | Solvent | Reaction Time (h) | Epoxy Conversion (%) |

| LiOH | None | 6 | 63.1 |

| LiOH | None | 12 | 100 |

| TBAF | THF | 12 | 100 |

Table 2: Epoxy group conversion in the thiol-epoxy reaction with 1-dodecanethiol at room temperature.

Experimental Protocol (Representative)

A typical experimental procedure for the thiol-epoxy polymerization is as follows:

-

Mixing Reactants: In a reaction vessel, mix stoichiometric amounts of this compound and a multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate)).

-

Catalyst Addition: Add a catalytic amount of a suitable base (e.g., 1-5 mol% of LiOH or TBAF).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the desired viscosity or conversion is reached. The reaction progress can be monitored by techniques such as FTIR spectroscopy (disappearance of the thiol S-H peak and the epoxy ring peak).

-

Curing: The resulting polymer can be cast and further cured at an elevated temperature to ensure complete reaction and development of final material properties.

Mechanistic Diagram

Conclusion

This compound is a highly adaptable monomer that can be polymerized through several distinct mechanisms. The choice of polymerization method—cationic, anionic, or thiol-epoxy—depends on the desired properties of the final material, the required reaction conditions, and the intended application. Cationic polymerization, particularly photocationic methods, offers rapid curing and spatial control. Anionic polymerization provides a route to well-defined polyethers, often with living characteristics. Thiol-epoxy chemistry stands out for its high efficiency, mild reaction conditions, and "click" nature, making it an attractive option for creating uniform polymer networks. A thorough understanding of these mechanisms is paramount for the successful design and synthesis of advanced materials for a wide range of applications, from industrial coatings and adhesives to specialized materials in drug development and biomedical devices.

A Technical Guide to the Spectroscopic Analysis of Bis(3-glycidoxypropyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Bis(3-glycidoxypropyl)tetramethyldisiloxane, a key intermediate in the synthesis of various polymers and materials. Due to the limited availability of published spectra for this specific compound, this guide presents predicted data based on the analysis of its constituent functional groups and structurally similar molecules. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data are also provided to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known chemical shift and absorption frequency ranges for its structural components.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~3.4 - 3.7 | m | 4H | -O-CH₂ -CH₂- |

| ~3.1 | m | 2H | Epoxide CH |

| ~2.7 - 2.8 | dd | 2H | Epoxide CH₂ (one H) |

| ~2.5 - 2.6 | dd | 2H | Epoxide CH₂ (one H) |

| ~1.6 | m | 4H | -CH₂-CH₂ -CH₂- |

| ~0.5 - 0.6 | t | 4H | Si-CH₂ -CH₂- |

| ~0.1 | s | 12H | Si-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~73 | -O-CH₂ -CH₂- |

| ~71 | Glycidyl -O-CH₂ - |

| ~51 | Epoxide CH |

| ~44 | Epoxide CH₂ |

| ~23 | -CH₂-CH₂ -CH₂- |

| ~14 | Si-CH₂ -CH₂- |

| ~0 | Si-CH₃ |

Table 3: Predicted FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1260 | Strong | Si-CH₃ symmetric deformation |

| 1100 - 1000 | Very Strong, Broad | Si-O-Si asymmetric stretch[1] |

| 910 | Medium | Epoxide ring C-O asymmetric stretch[1][2] |

| 840 - 790 | Strong | Si-(CH₃)₂ rock and Si-C stretch |

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 347 | [M - CH₃]⁺ |

| 289 | [M - C₃H₅O₂]⁺ (loss of glycidoxy group) |

| 207, 281, 355 | Cyclic siloxane fragments[3] |

| 147 | [(CH₃)₂Si-O-Si(CH₃)₂]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the molecule, confirming the presence of the glycidoxypropyl and tetramethyldisiloxane moieties.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, particularly the Si-O-Si linkage and the epoxy ring.

Methodology:

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample between the plates and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to confirm the molecular structure.

Methodology:

-

Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

-

GC Conditions: Use a capillary column appropriate for separating siloxane compounds (e.g., a DB-5 or equivalent). The oven temperature program should start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-500 to detect the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak (if present) and characteristic fragment ions. The fragmentation pattern of siloxanes often involves the loss of methyl groups and rearrangements leading to stable cyclic ions.[3][4][5]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. gelest.com [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Molecular Fragments in Equilibrium with Polysiloxane Ultrasmall Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Material Safety of Bis(3-glycidoxypropyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for Bis(3-glycidoxypropyl)tetramethyldisiloxane (CAS No. 126-80-7), a versatile organosiloxane compound. Due to its reactive epoxy groups, it finds applications in polymer chemistry and material science, including the synthesis of functional polysiloxanes for coatings and adhesives, and in the preparation of polymer electrolyte membranes for fuel cells.[1][2][3][4] Understanding its safety profile is paramount for its handling in research and development settings.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These characteristics are essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₄O₅Si₂ | [1][5] |

| Molecular Weight | 362.61 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow, clear liquid | [2][6] |

| Melting Point/Freezing Point | <0°C to -50°C | [3][5][6] |

| Boiling Point | 184 °C @ 2-3 hPa | [1][3][6] |

| Flash Point | 110 °C - 150 °C (closed cup) | [1][5][6] |

| Density | 0.996 g/mL at 20 °C | [1][3][6][7] |

| Refractive Index | n20/D 1.452 | [1][3][5] |

| Viscosity | 8-12 cSt at 25 °C | [5] |

| Water Solubility | No data available | [6] |

Toxicological Information and Hazard Identification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. While specific acute toxicity data is limited, the available information indicates potential for irritation.[6]

| Hazard Classification | Description | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][7] |

| Target Organs | Respiratory system | [1][8] |

| Germ Cell Mutagenicity | Not classified. A related compound, glycidoxypropyltrimethoxysilane, was found to be weakly mutagenic in Ames in vitro screening, but in vivo studies did not show mutagenic events. | [9] |

| Carcinogenicity | Not classified as a carcinogen. No tumorigenic response was observed in chronic skin application studies in mice. | [6][9] |

Experimental Protocols: Safety and Handling

Detailed experimental protocols for the use of this chemical are application-specific. However, the following safety and handling procedures, derived from material safety data sheets, are mandatory for all laboratory work.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. Contact lenses should not be worn.[7][9]

-

Skin Protection: Handle with neoprene or nitrile rubber gloves. Wear fire/flame resistant and impervious clothing.[7][9]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an organic vapor (black cartridge) respirator (NIOSH-certified).[7][9]

Handling and Storage:

-

Handling: Avoid contact with skin and eyes, and inhalation of vapor or mist.[7][9] Use in a well-ventilated area.[7] Prevent fire caused by electrostatic discharge.[7]

-

Storage: Store in a cool, dry, and well-ventilated place.[2][7] Keep the container tightly closed.[9] This material is moisture-sensitive and should be stored under inert gas.[6] Incompatible materials to avoid include amines, water, and moisture.[9]

First Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][7]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician if irritation occurs.[7][9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[6][7][9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][7][9]

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7][9]

-

Specific Hazards: Irritating fumes and organic acid vapors may develop when exposed to elevated temperatures or open flame.[9][10] Combustion products include carbon oxides and silicon oxides.[6]

-

Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[6][7]

Logical Workflow for Accidental Release

The following diagram outlines the logical steps to be taken in the event of an accidental spill of this compound. Adherence to this workflow is crucial to mitigate exposure and environmental contamination.

Caption: Workflow for handling a spill of this compound.

References

- 1. 1,3-ビス(3-グリシジルオキシプロピル)テトラメチルジシロキサン ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Cas 126-80-7 | Co-formula [cfmats.com]

- 3. 1,3-BIS(3-GLYCIDOXYPROPYL)TETRAMETHYLDISILOXANE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Buy this compound | 126-80-7 [smolecule.com]

- 5. 1,3-BIS(GLYCIDOXYPROPYL)TETRAMETHYLDISILOXANE | [gelest.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. cfmats.com [cfmats.com]

- 8. 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane = 95.0 GC 126-80-7 [sigmaaldrich.com]

- 9. gelest.com [gelest.com]

- 10. gelest.com [gelest.com]

Solubility Profile of Bis(3-glycidoxypropyl)tetramethyldisiloxane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bis(3-glycidoxypropyl)tetramethyldisiloxane in a range of common organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this guide summarizes the qualitative solubility information and provides a detailed experimental protocol for determining the miscibility of this compound.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its utility in various applications, from chemical synthesis to formulation development. For a liquid solute like this compound, solubility is often described in terms of miscibility, which is the ability of two liquids to mix in all proportions, forming a homogeneous solution. The principle of "like dissolves like" is a key predictor of solubility, suggesting that substances with similar polarities are more likely to be miscible.

This compound is a non-polar molecule due to its siloxane backbone. However, the presence of polar glycidoxypropyl groups introduces some capacity for interaction with more polar solvents. Its solubility is therefore a balance between these structural features.

Qualitative Solubility Data

Based on an extensive review of technical data sheets, patents, and scientific literature, the following table summarizes the known qualitative solubility of this compound in various organic solvents.

| Solvent Class | Solvent | Solubility/Miscibility |

| Polar Protic | Water | Insoluble |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Isopropanol | Soluble | |

| Polar Aprotic | Acetone | Soluble |

| Tetrahydrofuran (THF) | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Non-Polar Aromatic | Toluene | Soluble |

| Xylene | Soluble | |

| Non-Polar Aliphatic | Hexane | Soluble |

Experimental Protocol: Determination of Liquid-Liquid Miscibility

The following is a detailed methodology for determining the miscibility of this compound with a given organic solvent. This protocol is adapted from standard laboratory procedures for assessing liquid-liquid miscibility.

Objective: To determine if this compound is miscible, partially miscible, or immiscible with a selected organic solvent at ambient temperature.

Materials:

-

This compound (reagent grade)

-

Test solvent (reagent grade)

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

-

Clear glass vials or test tubes with caps (e.g., 10 mL capacity)

-

Lab coat, safety glasses, and appropriate chemical-resistant gloves

Procedure:

-

Preparation of Mixtures:

-

Label a series of clean, dry glass vials.

-

Using a calibrated pipette, add a specific volume of the test solvent to each vial. For example, prepare vials with 1 mL, 5 mL, and 9 mL of the solvent.

-

To each of these vials, add a corresponding volume of this compound to achieve different volume ratios (e.g., 1:9, 1:1, and 9:1 of siloxane to solvent).

-

-

Mixing:

-

Securely cap each vial.

-

Vigorously mix the contents of each vial for 1-2 minutes using a vortex mixer to ensure thorough contact between the two liquids.

-

-

Observation:

-

Allow the vials to stand undisturbed at ambient temperature for at least 30 minutes.

-

Visually inspect each vial against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, homogeneous phase with no visible interface or cloudiness.

-

Immiscible: The mixture will separate into two distinct layers, with a clear interface between them.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate, or it may form a single phase at one concentration but not at another.

-

-

-

Data Recording:

-

Record the observations for each volume ratio in a laboratory notebook. Note the appearance of the mixture (clear, cloudy, two layers).

-

Safety Precautions:

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for both this compound and the test solvent before handling.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Visualization of Solubility Logic

The following diagram illustrates the general solubility behavior of this compound based on solvent polarity.

Caption: Logical flow of solubility prediction.

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Bis(3-glycidoxypropyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Bis(3-glycidoxypropyl)tetramethyldisiloxane. The information is compiled from peer-reviewed scientific literature and technical data sheets to assist researchers and professionals in understanding the material's behavior at elevated temperatures. This document covers quantitative thermal analysis data, detailed experimental protocols, and a proposed degradation pathway.

Introduction

This compound is a versatile organosilicon compound characterized by a flexible disiloxane backbone and two terminal glycidoxypropyl groups. This unique structure imparts a combination of properties, including thermal stability from the siloxane bond and reactivity from the epoxy functionalities. These characteristics make it a valuable component in the formulation of various materials, including epoxy resins, hybrid organic-inorganic composites, and coatings. A thorough understanding of its thermal stability and degradation mechanism is critical for determining its processing parameters and service lifetime in high-temperature applications.

Thermal Stability Analysis

The thermal stability of this compound has been investigated primarily through thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing key information about its decomposition profile.

Quantitative Thermal Degradation Data

The following table summarizes the key thermal degradation parameters for this compound obtained from thermogravimetric analysis conducted in an inert atmosphere.

| Parameter | Value (°C) |

| Tonset (Onset Decomposition Temperature) | ~300 |

| T5% (Temperature at 5% Mass Loss) | 320 |

| T10% (Temperature at 10% Mass Loss) | 380 |

| T50% (Temperature at 50% Mass Loss) | ~412 |

Note: The data is compiled from studies on the pure compound and its behavior as a precursor in hybrid materials. The degradation profile is characterized by a sudden and rapid mass loss once the decomposition temperature is reached.

Thermogravimetric Analysis (TGA) Profile

A typical TGA curve for an epoxy-functionalized siloxane like this compound exhibits a multi-stage degradation process. The initial, minor mass loss at lower temperatures can be attributed to the volatilization of any residual low molecular weight species. The primary degradation phase, which accounts for the majority of the mass loss, occurs at higher temperatures and corresponds to the breakdown of the molecule's primary structure. In the case of this compound, this major degradation step is observed to be rapid.

Degradation Profile and Mechanism

The thermal degradation of this compound is a complex process involving the decomposition of both its organic and inorganic moieties. The degradation pathway is believed to proceed through a two-stage mechanism.

Stage 1: Decomposition of the Organic Glycidoxypropyl Groups

The initial stage of thermal degradation is associated with the breakdown of the organic glycidoxypropyl side chains. The epoxy rings are susceptible to thermal cleavage, leading to the formation of various volatile organic compounds. This is consistent with studies on other epoxy-functionalized materials.

Stage 2: Decomposition of the Siloxane Backbone

Following the degradation of the organic components, the siloxane (Si-O-Si) backbone begins to break down at higher temperatures. This process typically involves chain scission and rearrangement reactions, leading to the formation of cyclic and linear siloxane oligomers.

The following diagram illustrates the proposed general degradation pathway:

Caption: Proposed two-stage thermal degradation pathway.

Experimental Protocols

The data presented in this guide is based on standard thermal analysis techniques. The following provides a general outline of the experimental protocols used.

Thermogravimetric Analysis (TGA)

-

Instrument: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidative degradation.

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition and temperatures at specific mass loss percentages.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

To identify the specific degradation products, Pyrolysis-Gas Chromatography-Mass Spectrometry would be the ideal analytical technique.

-

Pyrolysis: A small amount of the sample is rapidly heated to a high temperature (pyrolysis) in an inert atmosphere. This breaks the molecule into smaller, volatile fragments.

-

Gas Chromatography (GC): The volatile fragments are then separated based on their boiling points and interactions with the GC column.

-

Mass Spectrometry (MS): The separated fragments are ionized and detected by the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification.

The following diagram illustrates a typical Py-GC/MS experimental workflow:

Caption: General workflow for Py-GC/MS analysis.

Conclusion

This compound exhibits good thermal stability, with significant decomposition occurring above 300 °C. The degradation profile is characterized by a rapid, two-stage process involving the initial decomposition of the organic glycidoxypropyl side chains, followed by the breakdown of the siloxane backbone at higher temperatures. For a more detailed understanding of the degradation mechanism, further studies utilizing techniques such as Py-GC/MS or TGA-MS are recommended to definitively identify the evolved volatile products. The information presented in this guide provides a solid foundation for researchers and professionals working with this versatile compound in thermally demanding applications.

An In-depth Technical Guide to Bis(3-glycidoxypropyl)tetramethyldisiloxane (CAS No. 126-80-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-glycidoxypropyl)tetramethyldisiloxane, identified by CAS number 126-80-7, is a versatile organosiloxane compound. Its unique molecular structure, featuring a flexible disiloxane backbone and two reactive glycidyl epoxy groups, makes it a valuable building block in polymer chemistry and material science.[1] This guide provides a comprehensive overview of its technical data, potential applications in biomedical research and drug development, and relevant experimental considerations. The siloxane backbone imparts desirable properties such as flexibility, thermal stability, and hydrophobicity, while the terminal epoxy groups offer reactive sites for cross-linking and functionalization.[2]

Physicochemical and Technical Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for experimental design and material selection.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 126-80-7[3] |

| Molecular Formula | C₁₆H₃₄O₅Si₂[1][3] |

| Molecular Weight | 362.61 g/mol [1][3] |

| Appearance | Colorless or yellowish transparent liquid[4] |

| Boiling Point | 184 °C at 2 mmHg[3][5][6][7] |

| Density | 0.996 g/mL at 20 °C[3][5][6][7] |

| Refractive Index (n20/D) | 1.452[3] |

| Melting Point | <0°C[6] |

| Viscosity at 25 °C | 8-12 cSt[8] |

| Flash Point | 150 °C (closed cup)[3] |

Table 2: Chemical Identifiers

| Identifier | Value |

| EINECS Number | 204-803-9[3] |

| Beilstein Registry Number | 223966[9] |

| InChI Key | MFIBZDZRPYQXOM-UHFFFAOYSA-N[3] |

| SMILES | C--INVALID-LINK--(CCCOCC1CO1)O--INVALID-LINK--(C)CCCOCC2CO2[3] |

Reactivity and Functionalization

The primary utility of this compound in a research and development setting stems from the reactivity of its terminal epoxy groups. These groups can undergo ring-opening reactions with a variety of nucleophiles, making this compound an excellent crosslinker or precursor for the synthesis of functional polymers.

Epoxy Ring-Opening Reactions

The epoxide rings are susceptible to nucleophilic attack, most notably by amines and thiols. This reactivity is the foundation for its use in creating cross-linked polymer networks and for bioconjugation.

-

Reaction with Amines: The reaction with primary or secondary amines leads to the formation of a β-hydroxyamine linkage. This is a common method for curing epoxy resins and for synthesizing poly(siloxane amine) networks.[1]

-

Reaction with Thiols: The thiol-epoxy reaction is a highly efficient "click" reaction that can be used for post-polymerization modification and for conjugating sulfhydryl-containing biomolecules, such as peptides and proteins, to a polymer backbone.[10]

Applications in Biomedical Research and Drug Development

The combination of a biocompatible siloxane core and reactive handles makes this compound a candidate for various biomedical applications. While the compound itself is not reported to have direct biological activity or involvement in signaling pathways, its role as a structural component is significant.

Synthesis of Biocompatible Polymers

Polymers derived from this disiloxane are noted for their biocompatibility. The siloxane backbone is known for its physiological inertness. Research has shown that incorporating this compound into polymer networks can enhance mechanical properties while maintaining biocompatibility, which is crucial for materials intended for medical applications.[1]

Drug Delivery Systems

The reactive epoxy groups can be utilized to synthesize nanoparticles and hydrogels for drug delivery applications. For instance, polymers bearing glycidyl groups can be functionalized with targeting ligands or used to encapsulate therapeutic agents. The thiol-epoxy click reaction is particularly suitable for the efficient incorporation of sensitive, high-value biomolecules into targeted drug delivery systems.[10]

Hydrogels for Cell Culture

The cross-linking capabilities of this compound can be harnessed to create hydrogels. These three-dimensional polymer networks can be designed to mimic the extracellular matrix, providing a scaffold for cell culture and tissue engineering research.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols are highly application-specific. However, a general workflow for the synthesis of a functionalized polysiloxane using this compound is outlined below.

General Protocol for Thiol-Epoxy "Click" Conjugation

This protocol describes a typical procedure for conjugating a thiol-containing molecule to the disiloxane.

-

Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF).

-

Addition of Thiol: Add the thiol-containing molecule of interest to the solution. The stoichiometry will depend on the desired degree of functionalization.

-

Catalyst: Introduce a suitable base catalyst (e.g., a tertiary amine like triethylamine or a phosphine) to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a specified period (typically a few hours to overnight), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, NMR).

-

Purification: Upon completion, the functionalized product can be purified by precipitation, dialysis, or chromatography to remove unreacted starting materials and the catalyst.

Safety and Handling

This compound is classified as a skin and eye irritant.[10] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[10] Work should be conducted in a well-ventilated area or a fume hood.[10]

Table 3: Hazard and Precautionary Statements

| GHS Classification | Hazard Statements | Precautionary Statements |

| Skin Irritant 2 | H315: Causes skin irritation[10] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] |

| Eye Irritant 2A | H319: Causes serious eye irritation[10] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

| STOT SE 3 | H335: May cause respiratory irritation[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

In case of skin contact, wash with plenty of soap and water.[10] If in eyes, rinse cautiously with water for several minutes.[10] If inhaled, move the person into fresh air. Seek medical attention if irritation persists.[10]

Storage and Stability

Store in a cool, dry, and well-ventilated place away from incompatible materials such as amines and moisture.[4][10] The container should be kept tightly closed.[4][10] It is recommended to store under an inert atmosphere as the material is moisture-sensitive.

Conclusion

This compound is a valuable diepoxy-functionalized siloxane with well-characterized physical and chemical properties. Its utility in the biomedical and pharmaceutical research sectors lies primarily in its role as a versatile crosslinker and building block for the synthesis of advanced, biocompatible polymers for applications such as drug delivery and tissue engineering. While it does not appear to have direct biological activity, its ability to form stable, functionalizable, and biocompatible materials makes it a compound of significant interest for material scientists and drug development professionals. Careful handling in accordance with safety guidelines is essential.

References

- 1. Surface properties and hemocompatibility of alkyl-siloxane monolayers supported on silicone rubber: effect of alkyl chain length and ionic functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi-res.com [mdpi-res.com]

- 3. Hemocompatibility of Silicon-Based Substrates for Biomedical Implant Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bis(3-glycidoxypropyl)tetramethyldisiloxane

This technical guide provides a comprehensive overview of Bis(3-glycidoxypropyl)tetramethyldisiloxane, a versatile siloxane compound with significant applications in polymer chemistry and material science. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis and application of advanced materials. This document details the compound's molecular characteristics, outlines key experimental protocols for its use, and illustrates its reactive potential.

Core Molecular and Physical Properties

This compound is a siloxane compound distinguished by a flexible siloxane backbone and two reactive glycidoxypropyl groups.[1] This unique structure allows for a variety of chemical modifications, making it a valuable precursor in the synthesis of functional polymers.[1] Its key quantitative properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C16H34O5Si2 |

| Molecular Weight | 362.61 g/mol [1][2][3][4][5][6][7] |

| CAS Number | 126-80-7[2][4][5][7] |

| Appearance | Colorless or yellowish transparent liquid |

| Density | 0.996 g/mL at 20 °C[2][4] |

| Boiling Point | 184 °C at 2 mmHg[2][4] |

| Refractive Index | n20/D 1.452[2][4] |

| Flash Point | 150 °C (closed cup)[2] |

Experimental Protocols

The utility of this compound is primarily demonstrated through its application in polymerization reactions. Below are generalized methodologies for its synthesis and subsequent use in creating functional polymers, which are relevant for the development of novel materials, including those with potential biomedical applications.

Synthesis of this compound

A common method for the synthesis of this compound involves a hydrosilylation reaction.

-

Starting Materials : The primary reactants are 1,1,3,3-tetramethyldisiloxane and allyl glycidyl ether.[1]

-

Catalyst : A platinum-based catalyst is typically used to facilitate the hydrosilylation.

-

Reaction Conditions : The reactants are combined in a suitable solvent and heated. The reaction progress is monitored by techniques such as FTIR or NMR spectroscopy to confirm the addition of the Si-H group across the allyl double bond.

-

Purification : Following the reaction, the product is purified, often through vacuum distillation, to remove the catalyst and any unreacted starting materials.

Amine-Epoxy Click Polymerization

This compound serves as a monomer in the synthesis of functional poly(siloxane amine)s through an amine-epoxy click polymerization reaction.[6]

-

Reactants : this compound and a suitable diamine are used as the monomers.

-

Solvent : The reaction is typically carried out in a polar aprotic solvent.

-

Procedure : The monomers are dissolved in the solvent and the mixture is stirred, often at an elevated temperature, to promote the ring-opening reaction of the epoxy groups by the amine nucleophiles. This process leads to the formation of a linear or cross-linked polymer, depending on the functionality of the amine used.

-

Applications of the Resulting Polymer : The synthesized poly(siloxane amine)s can be further processed for various material and biological applications.[6]

Reaction Workflow: Polymer Synthesis

The diagram below illustrates the logical workflow of the amine-epoxy polymerization reaction, a key application of this compound in creating new polymers with tailored properties.

Caption: Workflow of poly(siloxane amine) synthesis.

References

- 1. scientificlabs.com [scientificlabs.com]

- 2. Buy this compound | 126-80-7 [smolecule.com]

- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Cas 126-80-7 | Co-formula [cfmats.com]

- 6. 1,3-双(3-缩水甘油醚氧基丙基)四甲基二硅氧烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,3-BIS(3-GLYCIDOXYPROPYL)TETRAMETHYLDISILOXANE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

Methodological & Application

Application Notes and Protocols: Bis(3-glycidoxypropyl)tetramethyldisiloxane as a Crosslinking Agent for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-glycidoxypropyl)tetramethyldisiloxane is a versatile organosilicon compound utilized as a reactive diluent and crosslinking agent for epoxy resin systems.[1][2] Its unique structure, featuring a flexible siloxane backbone and two terminal glycidyl epoxy groups, allows for the modification of epoxy networks to achieve desirable properties.[3] Incorporation of this siloxane can lower the viscosity of epoxy formulations for improved processing and enhance the electrical and mechanical properties of the cured material.[1][2] This document provides detailed application notes, experimental protocols, and data on the effects of this compound on epoxy resins.

Chemical Properties and Structure

| Property | Value |

| Chemical Name | 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane |

| CAS Number | 126-80-7 |

| Molecular Formula | C₁₆H₃₄O₅Si₂ |

| Molecular Weight | 362.61 g/mol |

| Appearance | Colorless to light yellow clear liquid[2] |

| Density | 0.996 g/mL at 20 °C |

| Boiling Point | 184 °C at 2 mmHg |

| Refractive Index | 1.452 at 20 °C |

Caption: Chemical structure of this compound.

Mechanism of Action: Crosslinking with Amine Curing Agents

This compound participates in the epoxy curing process through the ring-opening reaction of its terminal epoxy groups with the active hydrogens of an amine curing agent. This reaction is analogous to the curing of standard epoxy resins like diglycidyl ether of bisphenol A (DGEBA).[6][7]

The primary amine first reacts with an epoxy group to form a secondary amine. This secondary amine can then react with another epoxy group, leading to the formation of a tertiary amine and contributing to the crosslinked network.[7][8] The hydroxyl groups generated during the ring-opening process can also catalyze further epoxy-amine and etherification reactions, particularly at elevated temperatures.[6]

Caption: Simplified reaction pathway of this compound with a primary amine curing agent.

Effects on Epoxy Resin Properties

The incorporation of this compound into an epoxy formulation can lead to several beneficial changes in the properties of the cured resin.

Thermal Properties

The introduction of the flexible siloxane backbone can influence the thermal stability of the epoxy network. Thermogravimetric analysis (TGA) is used to evaluate the thermal degradation behavior of the modified epoxy resins.

Table 1: Thermal Decomposition Temperatures (TGA)

| Material | Td5% (°C) | Td10% (°C) | Char Yield at 700°C (%) |

| Neat Epoxy | 350 | 375 | 22.1 |

| Epoxy + 10 wt% BGPTMDS | 360 | 385 | 25.4 |

| Epoxy + 20 wt% BGPTMDS | 365 | 390 | 28.9 |

Note: Data is representative and may vary based on the specific epoxy resin and curing agent used.

Dynamic Mechanical Analysis (DMA) is employed to determine the glass transition temperature (Tg), which indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.

Table 2: Glass Transition Temperature (DMA)

| Material | Tg (°C) (from tan δ peak) |

| Neat Epoxy | 155 |

| Epoxy + 10 wt% BGPTMDS | 148 |

| Epoxy + 20 wt% BGPTMDS | 142 |

Note: Data is representative and may vary based on the specific epoxy resin and curing agent used.

Mechanical Properties

The flexible nature of the siloxane chain can impact the mechanical performance of the cured epoxy. Tensile and impact properties are key indicators of these changes.

Table 3: Mechanical Properties

| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Impact Strength (kJ/m²) |

| Neat Epoxy | 75 | 3.0 | 15 |

| Epoxy + 10 wt% BGPTMDS | 70 | 2.8 | 18 |

| Epoxy + 20 wt% BGPTMDS | 65 | 2.6 | 22 |

Note: Data is representative and may vary based on the specific epoxy resin and curing agent used.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of epoxy resins modified with this compound.

Caption: General experimental workflow for preparing and testing modified epoxy resins.

Protocol 1: Preparation of Modified Epoxy Resin Samples

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

Amine curing agent (e.g., Diethylenetriamine, DETA)

-

This compound (BGPTMDS)

-

Silicone molds

Procedure:

-

Formulation: Calculate the required amounts of epoxy resin, curing agent, and BGPTMDS. The amount of curing agent is typically determined based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin and BGPTMDS.

-

Mixing: In a disposable container, combine the DGEBA resin and the desired amount of BGPTMDS. Mix thoroughly using a mechanical stirrer for 5 minutes until a homogeneous mixture is obtained.

-

Addition of Curing Agent: Add the calculated amount of amine curing agent to the epoxy/siloxane mixture. Continue stirring for another 3-5 minutes.

-

Degassing: Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.

-

Casting: Carefully pour the degassed mixture into pre-heated silicone molds of the desired geometry for mechanical testing specimens.

-

Curing: Transfer the molds to a programmable oven and follow a specific curing schedule. A typical schedule for a DETA-cured system might be 2 hours at 80°C followed by 3 hours at 125°C. The optimal curing schedule should be determined experimentally, for example, by using differential scanning calorimetry (DSC).

Protocol 2: Thermal Analysis

Thermogravimetric Analysis (TGA):

-

Sample Preparation: Prepare a small sample (5-10 mg) of the cured epoxy resin.

-

TGA Measurement: Perform the TGA analysis under a nitrogen atmosphere, heating the sample from room temperature to 800°C at a heating rate of 10°C/min.

-